

An In-depth Technical Guide to the Physical Properties of N-Methylthiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylthiourea**

Cat. No.: **B147249**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **N-Methylthiourea**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This document details quantitative physical data, experimental protocols for their determination, and a logical workflow for the characterization of **N-Methylthiourea**.

Core Physical and Chemical Properties

N-Methylthiourea is a derivative of thiourea with a single methyl group. Its fundamental properties are summarized below.

Property	Value	Source(s)
Density	1.14 g/cm ³	[3]
1.095 (estimate)	[6][8]	
Water Solubility	Soluble	[6][8]
Vapor Pressure	5.95 mmHg at 25°C	[3]

Spectroscopic Data

Property	Description	Source(s)
¹ H NMR	Spectral data available.	[9]
IR Spectrum	Conforms to structure.	[4][9]
Mass Spectrum	Spectral data available.	[9]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of **N-Methylthiourea**.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of **N-Methylthiourea** using a standard melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **N-Methylthiourea**, finely powdered
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of **N-Methylthiourea** is placed in a mortar and ground into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
- **Apparatus Setup:** The capillary tube is placed in the sample holder of the melting point apparatus.
- **Approximate Melting Point Determination:** A rapid heating rate (e.g., 10-20 °C/minute) is used to get an approximate melting point range.
- **Accurate Melting Point Determination:** A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point range is reported as $T_1 - T_2$. For pure **N-Methylthiourea**, this range is expected to be narrow.[\[10\]](#) [\[11\]](#)

Determination of Boiling Point (Micro-Boiling Point Method)

This protocol outlines a method for determining the boiling point of **N-Methylthiourea** at atmospheric pressure.

Apparatus and Materials:

- Thiele tube or similar heating bath
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)

- Heating oil (e.g., mineral oil)
- **N-Methylthiourea** sample
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Sample Preparation: A small amount of **N-Methylthiourea** is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.
- Apparatus Setup: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating oil within the Thiele tube.
- Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
- Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.
- Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[12\]](#)[\[13\]](#)

Determination of Density (Pycnometer Method)

This protocol describes the use of a pycnometer for the determination of the density of solid **N-Methylthiourea**.

Apparatus and Materials:

- Pycnometer (a specific volume glass flask)
- Analytical balance
- **N-Methylthiourea** sample

- An inert liquid of known density in which **N-Methylthiourea** is insoluble.

Procedure:

- The mass of the clean, dry, and empty pycnometer is determined (m_1).
- The pycnometer is filled with the inert liquid of known density, and its mass is determined (m_2).
- The pycnometer is emptied and dried. A known mass of **N-Methylthiourea** is added to the pycnometer (m_3). The mass of the pycnometer with the sample is determined ($m_4 = m_1 + m_3$).
- The pycnometer containing the sample is filled with the inert liquid, and its mass is determined (m_5).
- The density of **N-Methylthiourea** is calculated using the appropriate formula, taking into account the mass of the displaced liquid.[14][15]

Determination of Solubility (Shake-Flask Method)

This protocol details a standard method to determine the solubility of **N-Methylthiourea** in a given solvent.

Apparatus and Materials:

- Vials with screw caps
- Constant temperature shaker or incubator
- Analytical balance
- Filtration device (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV)
- **N-Methylthiourea**
- Solvent of interest

Procedure:

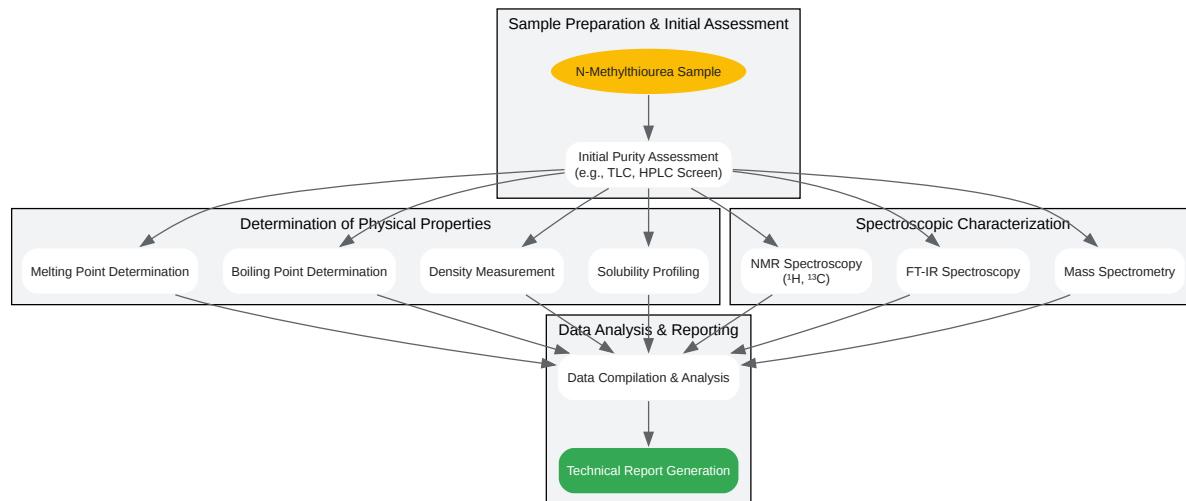
- Equilibration: An excess amount of **N-Methylthiourea** is added to a known volume of the solvent in a vial to create a saturated solution. The vial is sealed and placed in a constant temperature shaker for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- Sample Preparation: After equilibration, the solution is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered to remove any undissolved solid.
- Quantification: The concentration of **N-Methylthiourea** in the filtered saturated solution is determined using a suitable analytical method, such as HPLC with UV detection, against a calibration curve prepared with standard solutions of known concentrations.
- Solubility Calculation: The determined concentration represents the solubility of **N-Methylthiourea** in that solvent at the specified temperature.[\[5\]](#)

Spectroscopic and Chromatographic Analysis

a. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity assessment of **N-Methylthiourea**.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[\[1\]](#)
- Detection: UV detector at an appropriate wavelength.
- Sample Preparation: The **N-Methylthiourea** sample is dissolved in the mobile phase and filtered through a 0.45 μ m filter before injection.[\[4\]](#)


b. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 1-10 mg of **N-Methylthiourea** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution must be homogeneous and free of particulate matter.[\[9\]](#)

- Analysis: ^1H and ^{13}C NMR spectra are recorded on a spectrometer.
- c. Fourier-Transform Infrared (FT-IR) Spectroscopy
 - Sample Preparation (KBr Pellet): 1-2 mg of **N-Methylthiourea** is mixed with about 100-200 mg of dry KBr powder and ground to a fine, homogeneous powder. This mixture is then pressed into a thin, transparent pellet.
 - Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
 - Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[7\]](#)
- d. Mass Spectrometry (MS)
 - Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.
 - Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) to determine its mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of **N-Methylthiourea**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the physical and chemical characterization of **N-Methylthiourea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of N-Methylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. [2. benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [4. benchchem.com](http://4.benchchem.com) [benchchem.com]
- 5. [5. benchchem.com](http://5.benchchem.com) [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. [7. benchchem.com](http://7.benchchem.com) [benchchem.com]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. janucc.nau.edu [janucc.nau.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of N-Methylthiourea]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147249#physical-properties-of-n-methylthiourea\]](https://www.benchchem.com/product/b147249#physical-properties-of-n-methylthiourea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com